molecular formula C9H13N3O2 B12867841 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine

6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine

Cat. No.: B12867841
M. Wt: 195.22 g/mol
InChI Key: WGOMYIYLIIHGDO-UHFFFAOYSA-N
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Description

6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is a heterocyclic compound that belongs to the furo[2,3-b]pyrrole family. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrrole ring, with an isopropoxy group at the 6-position and two amino groups at the 4 and 5 positions. The compound’s molecular formula is C9H13N3O2, and it has a molecular weight of 195.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method is known for its high stereoselectivity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups at the 4 and 5 positions can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in non-covalent interactions with enzymes and other biological molecules, influencing their activity. The presence of the isopropoxy group and amino groups enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    6H-Furo[2,3-b]pyrrole-4,5-diamine: Lacks the isopropoxy group, making it less sterically hindered.

    6-Methyl-6H-furo[2,3-b]pyrrole-4,5-diamine: Contains a methyl group instead of an isopropoxy group, affecting its reactivity and binding properties.

Uniqueness

6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is unique due to the presence of the isopropoxy group, which enhances its steric and electronic properties. This modification can lead to improved binding affinity and selectivity in biological applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-propan-2-yloxyfuro[2,3-b]pyrrole-4,5-diamine

InChI

InChI=1S/C9H13N3O2/c1-5(2)14-12-8(11)7(10)6-3-4-13-9(6)12/h3-5H,10-11H2,1-2H3

InChI Key

WGOMYIYLIIHGDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C(=C(C2=C1OC=C2)N)N

Origin of Product

United States

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